2(3H)-Thiazolethione, 4-ethyl-
Overview
Description
Thiazolethiones are a class of organic compounds that contain a thiazole ring, which is a heterocyclic ring structure consisting of two carbon atoms, one nitrogen atom, and one sulfur atom . The term “4-ethyl-” indicates that an ethyl group (a two-carbon chain) is attached to the 4th position of this ring.
Molecular Structure Analysis
As a thiazolethione, “2(3H)-Thiazolethione, 4-ethyl-” would have a five-membered ring with alternating single and double bonds, containing one nitrogen atom and one sulfur atom . The “4-ethyl-” indicates an ethyl group attached to the 4th position of this ring .Chemical Reactions Analysis
Thiazolethiones can participate in a variety of chemical reactions, including nucleophilic substitutions and additions, as well as electrophilic aromatic substitutions . The specific reactions that “2(3H)-Thiazolethione, 4-ethyl-” can undergo would depend on its exact structure and the conditions of the reaction.Scientific Research Applications
Organic Synthesis
Thiazoles, including “4-ethyl-2,3-dihydro-1,3-thiazole-2-thione”, are important heterocyclic compounds used in organic synthesis . They are used to synthesize various functionalized 2,3-dihydrothiazole derivatives . The substituents on the thiazole ring can greatly affect the outcomes of the synthesis .
Biological Fields
Functionalized 2,3-dihydrothiazole derivatives, which can be synthesized from thiazoles, have significant importance in biological fields . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Drug Development
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, “4-ethyl-2,3-dihydro-1,3-thiazole-2-thione” and its derivatives could potentially be used in the development of new drugs .
Anti-Inflammatory Activity
Some synthesized compounds of thiazoles have shown anti-inflammatory activity comparable to that of the standard ibuprofen drug . Therefore, “4-ethyl-2,3-dihydro-1,3-thiazole-2-thione” could potentially be used in the development of new anti-inflammatory drugs .
Future Directions
The future directions for research on a compound like “2(3H)-Thiazolethione, 4-ethyl-” could include further studies on its synthesis, reactions, and potential applications . This could involve developing more efficient synthesis methods, exploring new reactions, or investigating its potential uses in fields like medicine or materials science .
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects . They are often involved in interactions with various enzymes and receptors in the body, which can lead to diverse physiological effects .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death . The specific interactions of 4-ethyl-2,3-dihydro-1,3-thiazole-2-thione with its targets may vary depending on the specific molecular structure of the compound and the nature of its targets .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, and induce apoptosis .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity against various human tumor cell lines . They can cause DNA double-strand breaks, leading to cell cycle arrest and cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of thiazole derivatives .
properties
IUPAC Name |
4-ethyl-3H-1,3-thiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORKADXOPFAOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393147 | |
Record name | 4-Ethyl-2-mercaptothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Thiazolethione, 4-ethyl- | |
CAS RN |
33120-75-1 | |
Record name | 4-Ethyl-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33120-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170609 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033120751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-2-mercaptothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-2,3-dihydro-1,3-thiazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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